2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted phenoxy group and a methoxy-substituted phenyl group connected through an acetohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2-methoxyphenol with an appropriate acylating agent to form the phenoxy intermediate.
Hydrazide Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with 2-methoxybenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methoxyphenoxyacetic acid
- 2-methoxybenzohydrazide
- 4-bromo-2-methoxyphenylhydrazine
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C17H17BrN2O4 |
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Molecular Weight |
393.2 g/mol |
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-14-6-4-3-5-12(14)10-19-20-17(21)11-24-15-8-7-13(18)9-16(15)23-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ |
InChI Key |
CRRXGPRKUQHOCR-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Br)OC |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Br)OC |
Origin of Product |
United States |
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